molecular formula C16H18FN3O3S B2405217 2-Cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole CAS No. 1208817-89-3

2-Cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

Cat. No. B2405217
CAS RN: 1208817-89-3
M. Wt: 351.4
InChI Key: NTKRANCTCUHBQX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure analysis of this compound is not available in the sources I found .

Scientific Research Applications

Synthesis and Spectral Analysis

1,3,4-Oxadiazole compounds, including those similar to 2-Cyclopropyl-5-(1-((4-fluorophenyl)sulfonyl)piperidin-4-yl)-1,3,4-oxadiazole, have been the focus of research due to their varied biological activities. A study by Khalid et al. (2016) involved the synthesis of a new series of 5-substituted 1,3,4-oxadiazole compounds, which were then analyzed using modern spectroscopic techniques (Khalid et al., 2016).

Antibacterial and Antifungal Studies

Several studies have explored the antibacterial and antifungal properties of 1,3,4-oxadiazole derivatives. For instance, Khalid et al. (2016) synthesized N-substituted derivatives showing moderate to high antibacterial activity against various bacterial strains (Khalid et al., 2016). Iqbal et al. (2017) also synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, demonstrating moderate antibacterial potential (Iqbal et al., 2017).

Anticancer Research

Compounds related to 1,3,4-oxadiazole have been evaluated for their anticancer potential. Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents, finding some derivatives with strong anticancer properties (Rehman et al., 2018).

Insecticidal Activities

The insecticidal properties of certain 1,3,4-oxadiazole derivatives have also been investigated. Shi et al. (2000) synthesized 2-fluorophenyl-5-substitued cyclopropyl-1,3,4-oxadiazoles, which were tested against armyworms, showing noteworthy insecticidal activities (Shi et al., 2000).

Enzyme Inhibition and Molecular Docking Studies

1,3,4-Oxadiazole derivatives have been evaluated for their potential in enzyme inhibition and molecular docking studies. For example, Khalid et al. (2016) screened their synthesized compounds against butyrylcholinesterase (BChE) enzyme and conducted molecular docking studies to assess ligand-BChE binding affinity (Khalid et al., 2016).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available sources .

properties

IUPAC Name

2-cyclopropyl-5-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O3S/c17-13-3-5-14(6-4-13)24(21,22)20-9-7-12(8-10-20)16-19-18-15(23-16)11-1-2-11/h3-6,11-12H,1-2,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTKRANCTCUHBQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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